2,2'-Oxybis(perfluoroethane)sulfonyl chloride
Overview
Description
2,2'-Oxybis(perfluoroethane)sulfonyl chloride is a chemical compound with the molecular formula C4F8Cl2O3. It is a derivative of perfluoroethane, where two perfluoroethane units are linked by an oxygen atom, and each perfluoroethane unit is substituted with a sulfonyl chloride group. This compound is known for its high stability and resistance to chemical reactions due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2'-Oxybis(perfluoroethane)sulfonyl chloride typically involves the reaction of perfluoroethane with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2,2'-Oxybis(perfluoroethane)sulfonyl chloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the sulfonyl chloride group.
Major Products Formed:
Oxidation: Formation of perfluoroethane sulfonic acid.
Reduction: Formation of perfluoroethane sulfonic acid derivatives.
Substitution: Formation of amides or esters.
Scientific Research Applications
2,2'-Oxybis(perfluoroethane)sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a fluorinating agent.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of fluoropolymers and as a component in fire-retardant materials.
Mechanism of Action
The mechanism by which 2,2'-Oxybis(perfluoroethane)sulfonyl chloride exerts its effects involves the interaction with molecular targets and pathways. The compound's high fluorine content enhances its stability and reactivity, allowing it to participate in various chemical transformations. The sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions.
Comparison with Similar Compounds
2,2'-Oxybis(perfluoroethane)sulfonyl chloride is unique due to its high fluorine content and stability. Similar compounds include:
Perfluorooctanesulfonyl chloride: Used in the production of fluoropolymers.
Perfluorobutanesulfonyl chloride: Employed in organic synthesis and as a fluorinating agent.
Perfluorohexanesulfonyl chloride: Utilized in the study of lipid interactions and cell membranes.
These compounds share similarities in their chemical structure and applications but differ in their molecular weight and reactivity.
Properties
IUPAC Name |
2-(2-chlorosulfonyl-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethanesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F8O5S2/c5-20(15,16)3(11,12)1(7,8)19-2(9,10)4(13,14)21(6,17)18 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURKVRQZRUQKLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)Cl)(OC(C(F)(F)S(=O)(=O)Cl)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F8O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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